

Epifadin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Epifadin	
Cat. No.:	B15136569	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifadin is a recently discovered, potent antimicrobial agent with a novel chemical architecture, isolated from specific strains of the human commensal bacterium Staphylococcus epidermidis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Epifadin**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising new class of antibiotics. Due to its extreme instability, the complete chemical synthesis of **Epifadin** is a significant challenge and is currently under investigation.[2][6] This document details its biosynthetic pathway, which is the primary source of the compound, and outlines the known methodologies for its isolation and purification. Furthermore, this guide presents available quantitative data on its antimicrobial activity and discusses its proposed mechanism of action.

Chemical Structure and Properties

Epifadin represents a previously unknown class of antimicrobial compounds, characterized by a unique hybrid structure.[1][7] It is a peptide-polyene-tetramic acid hybrid, a combination of building blocks not previously described in chemical literature.[7][8]

1.1. Molecular Structure

The chemical structure of **Epifadin** consists of three distinct moieties:

- A non-ribosomally synthesized peptide head region: This is predicted to be a pentapeptide sequence.[1]
- A polyene component: This part of the molecule contains multiple conjugated double bonds, which are highly sensitive to light.[1][8]
- A terminal modified amino acid: Specifically, a tetramic acid moiety, which is presumed to be the "warhead" of the molecule.[1][8]

The IUPAC name for **Epifadin** is (3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of **Epifadin** is presented in Table 1.

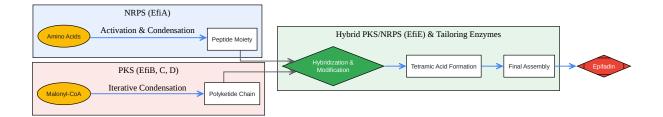
Property	Value	Source
Molecular Formula	C51H63N7O12	PubChem
Molecular Weight	966.1 g/mol	PubChem
InChI Key	UOZUXOSTOXOUIQ- BHQUSESZSA-N	[1]
Stability	Extremely unstable, with a half-life of a few hours under standard laboratory conditions. Sensitive to light and oxygen.	[1][2][6]

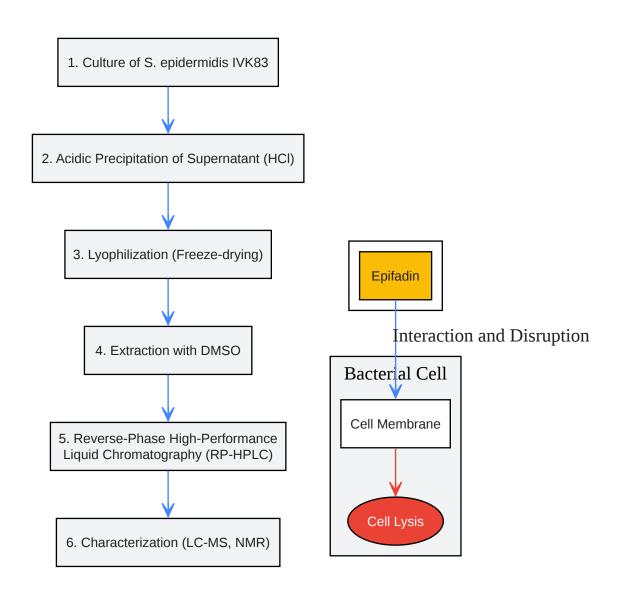
Synthesis of Epifadin

Currently, the complete chemical synthesis of **Epifadin** has not been reported due to the molecule's inherent instability, particularly the labile enamide polyene tetramic acid moiety.[1][6]

The primary source of **Epifadin** is through biosynthesis by Staphylococcus epidermidis strain IVK83.[1][7]

2.1. Biosynthesis


Epifadin is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][7] This complex enzymatic machinery is encoded by a biosynthetic gene cluster (BGC) of approximately 40 kbp located on a ~55 kbp plasmid.[1][9]


The biosynthesis involves the coordinated action of several enzymes encoded by the efi gene cluster, including:

- NRPS modules (EfiA): Responsible for the selection and condensation of the amino acid building blocks of the peptide moiety.[1]
- PKS modules (EfiB, EfiC, EfiD): Responsible for the iterative condensation of malonyl-CoA units to form the polyketide chain.[1]
- Hybrid PKS/NRPS enzyme (EfiE): Likely involved in linking the peptide and polyketide chains.[1]

A conceptual diagram of the biosynthetic pathway is presented below:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Epifadin | Benchchem [benchchem.com]
- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 3. University of Tübingen's researchers discover new antibiotic substance in the human nose
 News CIVIS A European University Alliance [civis.eu]
- 4. Novel Antibiotic Substance from the Human Nose | Lab Manager [labmanager.com]
- 5. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists Find New Antibiotic Substance From Human Nose | Science & Tech [ommcomnews.com]
- 9. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]
- To cite this document: BenchChem. [Epifadin: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136569#chemical-structure-and-synthesis-of-epifadin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com